1-Boc-4-(2-Cbz-amino-2-methoxycarbonyl-vinyl)piperidine
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Overview
Description
1-Boc-4-(2-Cbz-amino-2-methoxycarbonyl-vinyl)piperidine is a chemical compound with the molecular formula C22H30N2O6. It is used primarily in proteomics research and is known for its stability and reactivity in various chemical reactions .
Preparation Methods
The synthesis of 1-Boc-4-(2-Cbz-amino-2-methoxycarbonyl-vinyl)piperidine involves several stepsThe methoxycarbonyl-vinyl group is then added through a series of reactions involving specific reagents and conditions . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-4-(2-Cbz-amino-2-methoxycarbonyl-vinyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Scientific Research Applications
1-Boc-4-(2-Cbz-amino-2-methoxycarbonyl-vinyl)piperidine is widely used in scientific research, particularly in:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of proteomics and protein interactions.
Medicine: Research involving this compound contributes to the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-(2-Cbz-amino-2-methoxycarbonyl-vinyl)piperidine involves its interaction with specific molecular targets. The Boc and Cbz groups protect the amino functions, allowing selective reactions at other sites. The methoxycarbonyl-vinyl group can participate in various chemical reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
1-Boc-4-(2-Cbz-amino-2-methoxycarbonyl-vinyl)piperidine is unique due to its specific functional groups and reactivity. Similar compounds include:
1-Boc-4-(2-Cbz-amino-2-methoxycarbonyl-ethyl)piperidine: This compound has an ethyl group instead of a vinyl group, affecting its reactivity and applications.
1-Boc-4-(Cbz-amino)-4-(2-methoxy-2-oxoethyl)piperidine:
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
Molecular Formula |
C22H30N2O6 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
tert-butyl 4-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H30N2O6/c1-22(2,3)30-21(27)24-12-10-16(11-13-24)14-18(19(25)28-4)23-20(26)29-15-17-8-6-5-7-9-17/h5-9,14,16H,10-13,15H2,1-4H3,(H,23,26)/b18-14+ |
InChI Key |
IDNFCZQBYFJXGZ-NBVRZTHBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)/C=C(\C(=O)OC)/NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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